2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
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Overview
Description
4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol. This compound features a benzofuran ring system fused with an oxirane (epoxide) ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve high yields and fewer side reactions.
Industrial Production Methods: Industrial production of 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce various alcohols.
Scientific Research Applications
4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer or antiviral properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. This reactivity is crucial for its potential therapeutic applications, as it can modify the activity of enzymes or other proteins involved in disease processes.
Comparison with Similar Compounds
Benzofuran: A simpler structure without the epoxide ring, used in various chemical and pharmaceutical applications.
Epoxybenzofuran: Similar to 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran but with different substitution patterns on the benzofuran ring.
Dihydrobenzofuran: Lacks the epoxide ring, making it less reactive but still valuable in chemical synthesis.
Uniqueness: 4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran is unique due to the presence of both the benzofuran and epoxide rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2S)-oxiran-2-yl]-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7(10-6-12-10)8-4-5-11-9(8)3-1/h1-3,10H,4-6H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKKMRQDFLAMW-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@H]3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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